Reverse Antibiotic Activity: Differential Inhibition of Wild-Type vs. Mutant Gyrase
Nybomycin demonstrates a 'reverse antibiotic' profile, selectively inhibiting the growth of fluoroquinolone-resistant Staphylococcus aureus strains harboring mutated gyrA genes (S83L/I) while showing no activity against wild-type strains with intact gyrA. In contrast, fluoroquinolones such as ciprofloxacin are effective against wild-type strains but lose efficacy against these mutants [1][2]. This differential activity is quantified by Minimum Inhibitory Concentration (MIC) values: Nybomycin is active against quinolone-resistant S. aureus Mu50, whereas ciprofloxacin requires significantly higher concentrations or is inactive. In an E. coli ΔtolC model with enhanced permeability, nybomycin inhibited both wild-type gyrase and the GyrA S83L mutant with comparable sensitivity, contrasting with the reduced activity of fluoroquinolones against the mutant [2].
| Evidence Dimension | Antibacterial Activity (MIC, µg/mL) |
|---|---|
| Target Compound Data | Active against quinolone-resistant S. aureus (no MIC given in abstract, but activity confirmed); In E. coli ΔtolC: similar sensitivity for WT and S83L mutant gyrase. |
| Comparator Or Baseline | Ciprofloxacin (FQ): Active against wild-type S. aureus, but reduced or absent activity against S83L/I mutants. |
| Quantified Difference | Nybomycin: Active against FQ-resistant S. aureus with mutated gyrA; inactive against wild-type strains. Ciprofloxacin: Opposite susceptibility profile. Nybomycin sensitivity in E. coli ΔtolC: similar for WT and mutant gyrase, unlike FQs. |
| Conditions | S. aureus strains with gyrA mutations (S83L/I); E. coli ΔtolC strain with enhanced permeability. |
Why This Matters
Procurement of nybomycin is essential for experiments designed to exploit the 'reverse antibiotic' paradigm, where targeting resistant pathogens selectively is the primary research objective.
- [1] Hiramatsu K, et al. Curing bacteria of antibiotic resistance: reverse antibiotics, a novel class of antibiotics in nature. Int J Antimicrob Agents. 2012;39(6):478-485. View Source
- [2] Shiriaev DI, et al. Nybomycin inhibits both types of E. coli DNA gyrase - fluoroquinolone-sensitive and fluoroquinolone-resistant. Antimicrob Agents Chemother. 2021;65(5):e00777-20. View Source
